molecular formula C9H15NO2 B15054502 Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate

Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B15054502
M. Wt: 169.22 g/mol
InChI Key: FGMAUYFPUWGWFV-UHFFFAOYSA-N
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Description

Ethyl 7-azabicyclo[221]heptane-1-carboxylate is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, are likely applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as peroxides or oxygen in the presence of catalysts.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.

Major Products: The major products formed from these reactions include various functionalized derivatives of the original bicyclic structure, which can be further utilized in synthetic applications.

Scientific Research Applications

Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate exerts its effects involves interactions with molecular targets within biological systems. The bicyclic structure allows for specific binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate is unique due to its specific functional groups and the presence of an ethyl ester moiety, which can influence its reactivity and interactions in various chemical and biological contexts.

Biological Activity

Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound that has garnered interest for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure with a nitrogen atom, which is crucial for its biological interactions. The compound's ethyl ester functional group and carboxylic acid moiety enhance its chemical reactivity, making it a versatile candidate in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with biological receptors. The compound's unique bicyclic structure allows it to fit into receptor binding sites, potentially modulating receptor activity and influencing various molecular pathways. This interaction can lead to significant pharmacological effects, including analgesic and neuroactive properties.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Neuroactive Effects

Studies have shown that this compound may have therapeutic effects in neurological conditions, potentially acting as a neuroprotective agent or modulating neurotransmitter systems. The specific stereochemistry of the compound plays a crucial role in these interactions, influencing its pharmacological profile .

Analgesic Potential

Given its structural characteristics, this compound has been explored for its analgesic properties. The compound's ability to interact with pain pathways may offer new avenues for pain management therapies.

Study on Antimicrobial Activity

A recent study evaluated the efficacy of this compound against various bacterial strains, demonstrating significant antibacterial effects comparable to established antibiotics.

Neuroprotective Mechanisms

In vitro assays have indicated that the compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings support further investigation into its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Activity
7-Azabicyclo[2.2.1]heptan-2-oneBicyclic ketoneNeuroactive
Ethyl 3-pyrrolidinecarboxylatePyrrolidine derivativeAntimicrobial
1-Azabicyclo[3.3.0]octan-3-oneBicyclic amineAnalgesic

This table illustrates the diversity of biological activities among compounds with similar structural features, highlighting the unique properties of this compound.

Properties

IUPAC Name

ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-8(11)9-5-3-7(10-9)4-6-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMAUYFPUWGWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(N1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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